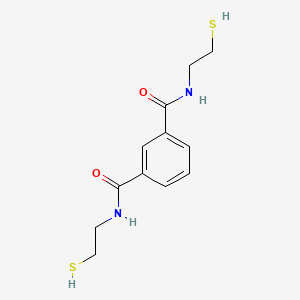

Emeramid

Übersicht

Beschreibung

Emeramid, auch bekannt als N,N’-Bis(2-mercaptoethyl)isophthalamid, ist eine lipophile Verbindung, die die Blut-Hirn-Schranke durchdringen kann. Es ist vor allem für seine Rolle als Metallchelatbildner und Antioxidans bekannt. This compound wird von EmeraMed Limited für seine potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von Schwermetallvergiftungen wie Quecksilbervergiftung, entwickelt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Reaktion von Isophthaloylchlorid mit 2-Mercaptoethylamin. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan unter einer inerten Atmosphäre statt, um die Oxidation der Thiolgruppen zu verhindern. Die Reaktion wird bei niedrigen Temperaturen durchgeführt, um die Reaktivität der Zwischenprodukte zu kontrollieren und eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, einschließlich Temperatur, Druck und Lösungsmittelreinheit, um eine gleichmäßige Qualität und Ausbeute zu gewährleisten. Das Endprodukt wird strengen Reinigungsprozessen unterzogen, wie Umkristallisation und Chromatographie, um pharmazeutische Standards zu erfüllen .

Wissenschaftliche Forschungsanwendungen

Emeramid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Chelatbildner verwendet, um Metallionen-Wechselwirkungen zu untersuchen und neue Metallchelatbildner zu entwickeln.

Biologie: Untersucht für seine Rolle beim Schutz von Zellen vor oxidativem Stress und metallinduzierter Toxizität.

Medizin: Als potenzielle Behandlung für Schwermetallvergiftungen, insbesondere Quecksilbervergiftung, untersucht. Es wird auch für seine neuroprotektiven Wirkungen bei neurodegenerativen Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung von Antioxidansformulierungen und Metallchelatationstherapien eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch seine Fähigkeit, Schwermetalle zu chelatieren. Es bildet stabile Komplexe mit Metallen wie Quecksilber, macht sie inert und erleichtert ihre Ausscheidung aus dem Körper. Dieser Chelatationsprozess reduziert den oxidativen Stress und die Zellschädigung, die durch freie Metallionen verursacht werden. Die Lipophilie von this compound ermöglicht es ihm, Zellmembranen und die Blut-Hirn-Schranke zu durchdringen, wodurch es effektiv bei der Bekämpfung von Metalltoxizität im Zentralnervensystem eingesetzt werden kann .

Wirkmechanismus

Target of Action

Emeramide, also known as N,N’-bis(2-mercaptoethyl)isophthalamide (NBMI), is primarily targeted towards heavy metals . It is a lipid-soluble thiol-redox antioxidant and heavy metal chelator . Its primary role is to bind to heavy metals, such as mercury, and form a safer compound that can be more easily eliminated from the body .

Mode of Action

Emeramide operates by neutralizing heavy metals, thereby impeding their contribution to oxidative stress and cellular damage . This is pivotal since oxidative stress can lead to chronic inflammation, cellular damage, and an array of health complications .

Biochemical Pathways

It is known that emeramide has the ability to penetrate cell membranes and cross the blood-brain barrier . It chelates heavy metals in a complex that eliminates the availability of these metals and essentially eliminates toxic effects . The antioxidant properties of Emeramide could also reduce the toxicity levels of hydroxyl free radicals immediately, upon entering cells suffering from oxidative stress .

Pharmacokinetics

It is known that emeramide is lipophilic (fat-soluble), which allows it to pass through cell membranes and the blood-brain barrier . This property likely impacts its bioavailability and distribution within the body.

Result of Action

Emeramide’s action results in the reduction of heavy metal toxicity. By binding to and neutralizing heavy metals, Emeramide reduces the damage caused by free radicals, a common concern in heavy metal toxicity . This can lead to a decrease in oxidative stress and cellular damage .

Action Environment

The action of Emeramide can be influenced by environmental factors. For instance, the presence of heavy metals in the environment would increase the need for and efficacy of Emeramide. Furthermore, because Emeramide is lipophilic, its action may be influenced by the lipid composition of different tissues within the body .

Biochemische Analyse

Biochemical Properties

Emeramide operates by neutralizing heavy metals, thereby impeding their contribution to oxidative stress and cellular damage . This is pivotal since oxidative stress can lead to chronic inflammation, cellular damage, and an array of health complications .

Cellular Effects

Emeramide has shown efficacy in decreasing iron burden in a mouse model of primary iron overload . It has the ability to penetrate cell membranes and cross the blood-brain barrier and chelate Hg2+ in a complex that eliminates the availability of Hg2+ and essentially eliminates toxic effects .

Molecular Mechanism

It is known that Emeramide operates by neutralizing heavy metals, thereby impeding their contribution to oxidative stress and cellular damage .

Temporal Effects in Laboratory Settings

Emeramide has shown efficacy in decreasing iron burden in a mouse model of primary iron overload . The available long-term safety data is limited .

Dosage Effects in Animal Models

Emeramide has shown efficacy in decreasing iron burden in a mouse model of primary iron overload . Previous in vivo test on rats also indicated its low toxicity .

Transport and Distribution

Emeramide is a lipophilic compound, which allows it to cross the blood-brain barrier .

Subcellular Localization

Due to its lipophilic nature, it is expected to be able to penetrate cell membranes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Emeramide involves the reaction of isophthaloyl chloride with 2-mercaptoethylamine. The reaction typically occurs in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation of the thiol groups. The reaction is carried out at low temperatures to control the reactivity of the intermediates and to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of Emeramide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and solvent purity, to ensure consistent quality and yield. The final product is subjected to rigorous purification processes, such as recrystallization and chromatography, to meet pharmaceutical-grade standards .

Analyse Chemischer Reaktionen

Reaktionstypen

Emeramid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Thiolgruppen in this compound können oxidiert werden, um Disulfide zu bilden.

Reduktion: Die gebildeten Disulfidbindungen können mit Reduktionsmitteln wie Dithiothreitol wieder zu Thiolgruppen reduziert werden.

Substitution: Die Amidgruppen in this compound können an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder atmosphärischer Sauerstoff können die Thiolgruppen oxidieren.

Reduktion: Dithiothreitol oder andere Thiol-haltige Reduktionsmittel werden üblicherweise verwendet.

Substitution: Nukleophile wie Amine oder Alkohole können unter basischen Bedingungen mit den Amidgruppen reagieren.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Disulfiden.

Reduktion: Regeneration von Thiolgruppen.

Substitution: Bildung von substituierten Amiden oder Estern.

Vergleich Mit ähnlichen Verbindungen

Emeramid wird häufig mit anderen Metallchelatbildnern wie Dimercaptopropansulfonat (DMPS) und Dimercaptobernsteinsäure (DMSA) verglichen. Während DMPS und DMSA hydrophil sind und hauptsächlich im Blutkreislauf und in den extrazellulären Räumen wirken, ermöglicht die Lipophilie von this compound das Eindringen in Zellmembranen und die gezielte Ansprache von intrazellulären Metallablagerungen. Diese einzigartige Eigenschaft macht this compound besonders effektiv bei der Behandlung von Metalltoxizität im Gehirn .

Ähnliche Verbindungen

- Dimercaptopropansulfonat (DMPS)

- Dimercaptobernsteinsäure (DMSA)

- Deferipron

- Deferoxamin

Die Fähigkeit von this compound, Schwermetalle zu neutralisieren und oxidativen Stress zu reduzieren, unterscheidet es von diesen traditionellen Chelatbildnern und bietet eine potenziell sicherere und effektivere Behandlungsoption für Schwermetalltoxizität.

Eigenschaften

IUPAC Name |

1-N,3-N-bis(2-sulfanylethyl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S2/c15-11(13-4-6-17)9-2-1-3-10(8-9)12(16)14-5-7-18/h1-3,8,17-18H,4-7H2,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTBAVRYDAKVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCCS)C(=O)NCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610932 | |

| Record name | Emeramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351994-94-0 | |

| Record name | N1,N3-Bis(2-mercaptoethyl)-1,3-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351994-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emeramide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351994940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emeramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Emeramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1,N3-bis(2-sulfanylethyl)benzene-1,3-dicarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U7K5X4ANS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

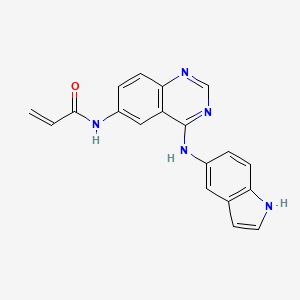

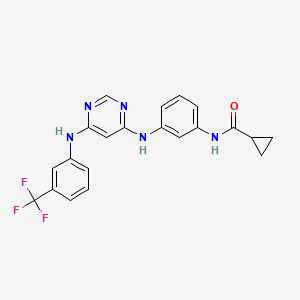

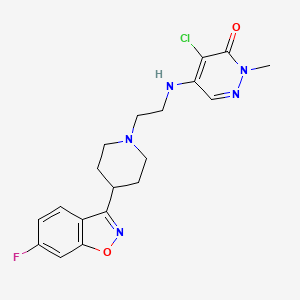

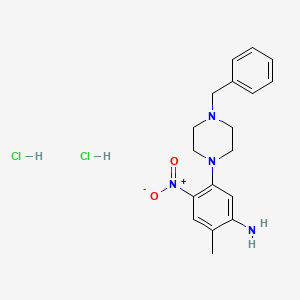

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Bromophenyl)methylene]-N-(2,6-dimethylphenyl)-hydrazinecarboxamide](/img/structure/B1671135.png)